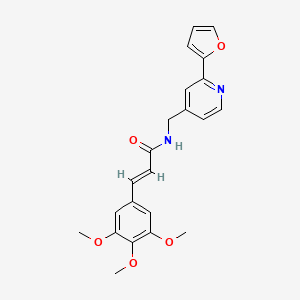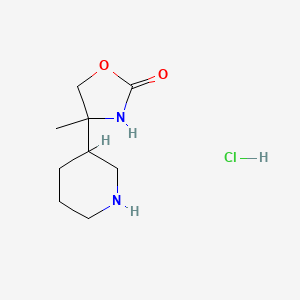![molecular formula C21H25N5O3 B2633889 2-cyclopentyl-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide CAS No. 1021125-35-8](/img/structure/B2633889.png)
2-cyclopentyl-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole ring, which is a heterocyclic compound containing three nitrogen atoms . This ring is able to form hydrogen bonds with different targets, which can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Assessment
Research on related triazolo and pyridazine derivatives has shown significant interest in the synthesis of novel compounds and their biological assessment. A study by Karpina et al. (2019) discusses the synthesis of [[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides with an 1,2,4-oxadiazol cycle, highlighting a method for synthesizing diverse functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives with interesting biological properties (Karpina et al., 2019). This research underscores the potential for creating compounds with significant pharmacological activity through innovative synthetic approaches.
Anticancer and Antimicrobial Properties
Another avenue of research involves the evaluation of similar compounds for anticancer and antimicrobial activities. For instance, the modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide to include alkylurea showed promising results in reducing toxicity and retaining antiproliferative activity against cancer cell lines, as explored by Wang et al. (2015) (Wang et al., 2015). This demonstrates the compound's relevance in the development of anticancer agents with lower toxicity.
Structural and Mechanistic Studies
Research also extends to the structural analysis and mechanistic studies of triazolo and pyridazine derivatives. For example, the synthesis and characterization of novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines by El‐Kazak and Ibrahim (2013) provide insights into the antimicrobial potential of these compounds (El‐Kazak & Ibrahim, 2013). These findings highlight the importance of structural diversity in enhancing biological activity.
Process Research and Synthesis Optimization
In addition to exploring biological activities, significant research is dedicated to process research and synthesis optimization to create these compounds more efficiently. A study by Urban et al. (2001) on the large-scale synthesis of a PDE IV inhibitor showcases the development of efficient synthesis processes for compounds with therapeutic potential (Urban et al., 2001).
Wirkmechanismus
Target of action
1,2,4-Triazoles are known to interact with a variety of enzymes and receptors in biological systems . They are readily capable of binding in the biological system .
Mode of action
The mode of action of 1,2,4-triazoles depends on their specific structure and the functional groups they carry. They can make specific interactions with different target receptors .
Biochemical pathways
The biochemical pathways affected by 1,2,4-triazoles can vary widely, depending on the specific compound and its targets. They have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,2,4-triazoles can also vary depending on their specific structure. In silico pharmacokinetic and molecular modeling studies have been conducted for some of these compounds .
Result of action
The molecular and cellular effects of 1,2,4-triazoles’ action can include a wide range of responses, from antimicrobial activity to inhibition of certain enzymes .
Eigenschaften
IUPAC Name |
2-cyclopentyl-N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-28-17-8-4-7-16(14-17)21-24-23-18-9-10-20(25-26(18)21)29-12-11-22-19(27)13-15-5-2-3-6-15/h4,7-10,14-15H,2-3,5-6,11-13H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVFLKOGYRRZHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)CC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(Biphenyl-4-ylcarbonyl)carbamothioyl]amino}-4-chlorobenzoic acid](/img/structure/B2633807.png)
![6-(3-hydroxypropyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2633810.png)



![N-(2-methoxyphenyl)-5-methyl-2-phenyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2633818.png)
![7-(Prop-2-enoyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B2633819.png)
![N-(4-bromobenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2633820.png)
![1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2633822.png)


![1-(3-((3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2633826.png)
![2-Chloro-1-[4-(oxolan-3-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B2633827.png)
